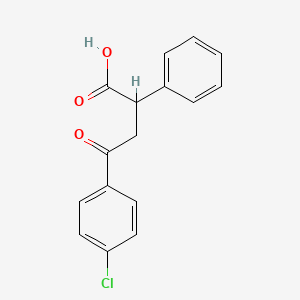

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid

Description

Contextualization within the Butanoic Acid Derivatives Class

Significance of 4-Oxobutanoic Acid Scaffold in Organic Synthesis

The 4-oxobutanoic acid scaffold, also known as succinic semialdehyde, is a bifunctional molecule containing both a carboxylic acid and an aldehyde (or ketone, in its derivatives). nih.gov This duality makes it a versatile building block in organic synthesis. The two carbonyl groups possess different reactivity profiles, allowing for selective chemical transformations to build more complex molecular frameworks. For instance, derivatives of this scaffold are used as precursors for synthesizing various heterocyclic compounds, such as pyridazinones, which have demonstrated biological activities. derpharmachemica.com The ability to participate in a wide range of chemical reactions makes the 4-oxobutanoic acid structure a valuable intermediate for chemists creating novel compounds.

Relevance of Halogenated Phenyl and Phenyl Substituents in Medicinal Chemistry Scaffolds

In medicinal chemistry, the inclusion of specific substituent groups on a core scaffold is a critical strategy for modulating a compound's biological activity and pharmacokinetic properties. The presence of a phenyl group and a halogenated phenyl group in 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid is particularly noteworthy.

Halogen atoms, especially chlorine, are frequently incorporated into drug candidates to enhance their therapeutic profiles. researchgate.net The introduction of a chlorine atom can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution in the body. Furthermore, halogens can form specific, stabilizing non-covalent interactions known as "halogen bonds" with biological targets like proteins. acs.orgresearchgate.net This interaction can significantly enhance binding affinity and selectivity, making the drug more potent and effective. acs.org

The phenyl group is a fundamental aromatic scaffold commonly found in pharmaceuticals. It often serves as a hydrophobic anchor, fitting into specific pockets of enzymes or receptors to elicit a biological response. The combination of these two groups on the butanoic acid backbone creates a molecule with features optimized for potential biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)15(18)10-14(16(19)20)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLGJWQSXFLVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspective of Analogous Compound Discovery and Development

The study of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid builds upon a long history of research into the synthesis and pharmacological activity of related butanoic and oxo-acid compounds.

Evolution of Synthetic Strategies for Related Butanoic Acids

The synthesis of butanoic acid and its derivatives has evolved significantly over time. Early methods involved extraction from natural sources, such as the hydrolysis of butter, which contains butyric acid glycerides. guidechem.comwikipedia.org Industrial production later shifted to chemical synthesis, primarily through the oxidation of butyraldehyde (B50154) derived from petrochemical feedstocks. vedantu.comosti.gov

For creating the specific 4-oxo-4-arylbutanoic acid core structure, the Friedel-Crafts acylation has been a cornerstone reaction for over a century. This electrophilic aromatic substitution typically involves reacting an aromatic compound (like toluene (B28343) or chlorobenzene) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgstackexchange.comwikipedia.org This reliably forms the bond between the aromatic ring and the butanoic acid chain, creating the ketone at the 4-position. wikipedia.org

To introduce a substituent at the second (or alpha) position, as in the case of the 2-phenyl group, more advanced methods are required. Modern organic chemistry has developed palladium-catalyzed α-arylation reactions that allow for the direct coupling of an aryl group to the carbon adjacent to a carboxylic acid. nih.govorganic-chemistry.orgacs.orgacs.org This represents a significant advancement, enabling the efficient construction of complex molecules like this compound.

Progression of Pharmacological Research on Structurally Similar Oxo-Acid Compounds

Research into oxo-acids and their derivatives has uncovered a wide range of biological activities. Simple 4-oxoacids have been investigated for potential fungicidal, bactericidal, and anti-inflammatory properties. derpharmachemica.com More complex derivatives have been explored as immunosuppressive agents by acting as agonists for sphingosine-1-phosphate (S1P) receptors, which play a key role in regulating the immune system. researchgate.net Specifically, a novel chemical series of 4-oxo-butanoic acid derivatives has been identified as potent and selective S1P1 receptor agonists, which are valuable for treating autoimmune diseases. nih.gov The discovery that these scaffolds can modulate critical biological pathways has fueled ongoing interest in synthesizing and testing new, structurally diverse oxo-acid compounds. researchgate.netresearchgate.net

Current Research Landscape and Unaddressed Questions Pertaining to 4 4 Chlorophenyl 4 Oxo 2 Phenylbutanoic Acid

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be approached through several established organic chemistry methodologies. These routes primarily involve the formation of key carbon-carbon and carbon-acyl bonds to construct the butanoic acid framework and introduce the specific phenyl and chlorophenyl substituents.

Friedel-Crafts Acylation Approaches utilizing Succinic Anhydride (B1165640) and Related Precursors

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds by attaching acyl groups to an aromatic ring. blogspot.com A primary and classical route to synthesize related keto-acids is the Haworth synthesis, which often employs succinic anhydride. wikipedia.org For the target molecule, a logical approach involves the acylation of chlorobenzene (B131634) with phenylsuccinic anhydride.

In this reaction, a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is used to activate the anhydride. byjus.com The Lewis acid coordinates to one of the carbonyl oxygens of the phenylsuccinic anhydride, polarizing the molecule and facilitating the formation of a highly reactive acylium ion electrophile upon ring opening. masterorganicchemistry.com The electron-rich chlorobenzene ring then acts as a nucleophile, attacking the electrophilic acylium ion. byjus.com

The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator. While it withdraws electron density from the ring, making the reaction slower than with benzene, it directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions and the stabilizing resonance structures. rsc.org This regioselectivity is advantageous for selectively forming the desired 4-(4-Chlorophenyl) isomer. rsc.org The reaction is completed by a deprotonation step that restores the aromaticity of the ring, and an aqueous workup to hydrolyze the aluminum chloride complex with the product ketone. wikipedia.orgbyjus.com

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Aromatic Substrate | Chlorobenzene | - |

| Acylating Agent | Phenylsuccinic anhydride | - |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Stoichiometric or excess molar ratio |

| Solvent | Non-aqueous, inert solvent (e.g., nitrobenzene, CS₂) | - |

| Temperature | Varies, often requires heating | 25°C - 80°C |

| Workup | Aqueous acid (e.g., dilute HCl) | To decompose the catalyst complex |

Alkylation and Acylation Strategies for the Introduction of Substituted Phenyl Moieties

Alternative strategies can be devised by forming the bonds in a different sequence. One such method would involve a Friedel-Crafts acylation to introduce the benzoyl group onto a pre-existing substituted butanoic acid chain. For instance, one could synthesize a 2-(4-chlorophenyl)butanoic acid derivative and subsequently acylate it at the 4-position using benzoyl chloride and a Lewis acid catalyst. However, controlling the regioselectivity of this reaction could be challenging.

Another conceptual approach involves the alkylation of a precursor molecule. For example, a β-keto ester like ethyl 4-(4-chlorophenyl)-4-oxobutanoate could be synthesized first via Friedel-Crafts acylation of chlorobenzene with succinic anhydride followed by esterification. The α-carbon could then be alkylated with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a suitable base to introduce the phenyl group at the 2-position. Subsequent hydrolysis of the ester would yield the final carboxylic acid. This multi-step process offers an alternative for constructing the carbon skeleton.

Alternative Synthetic Pathways for Butanoic Acid Frameworks

Beyond Friedel-Crafts reactions, other classical methods for carbon-carbon bond formation can be adapted to construct the butanoic acid backbone.

Malonic Ester Synthesis: A variation of the malonic ester synthesis could be employed. This would involve alkylating diethyl malonate with 2-chloro-1-(4-chlorophenyl)ethan-1-one. The resulting intermediate could then be alkylated a second time with benzyl bromide. Finally, hydrolysis and decarboxylation of the disubstituted malonic ester would yield the target this compound.

Michael Addition: A Michael addition approach could involve the conjugate addition of a phenyl-containing nucleophile, such as the enolate derived from phenylacetic acid ester, to an α,β-unsaturated ketone like (E)-1-(4-chlorophenyl)prop-2-en-1-one (4-chlorochalcone). This would form the basic C2-C3 bond of the butanoic acid framework, followed by further functional group manipulations to yield the final product.

Cyanohydrin and Grignard Routes: One could envision reacting 4-chlorobenzaldehyde (B46862) with a cyanide source to form a cyanohydrin, which can be converted into a more complex intermediate. Alternatively, a Grignard reagent, such as phenylmagnesium bromide, could be reacted with a suitable electrophile containing the chlorophenyl-butanoate skeleton. quora.com

These alternative pathways, while often requiring more steps, can offer advantages in terms of controlling stereochemistry or avoiding the harsh conditions of some Friedel-Crafts reactions.

Reaction Kinetics and Thermodynamic Analysis of Formation Reactions

The efficiency and outcome of the synthetic routes described are governed by the kinetics and thermodynamics of the underlying chemical transformations. Analysis of these factors provides insight into reaction rates, energy requirements, and the stability of intermediates.

Elucidation of Rate-Determining Steps in Key Synthetic Transformations

Activation of Electrophile: The Lewis acid (AlCl₃) reacts with the acylating agent (phenylsuccinic anhydride) to form a highly electrophilic acylium ion. This is typically a rapid and reversible step.

Electrophilic Attack: The aromatic ring (chlorobenzene) attacks the acylium ion. This step is the slowest and therefore the rate-determining step of the reaction. masterorganicchemistry.comalexandonian.com The high activation energy is required to overcome the aromatic stabilization energy of the chlorobenzene ring (~36 kcal/mol) to form a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. This is a fast step with a low activation barrier. masterorganicchemistry.com

The rate of the reaction is influenced by factors that stabilize the transition state of the rate-determining step. Electron-donating groups on the aromatic ring increase the rate by stabilizing the positive charge in the arenium ion intermediate, while electron-withdrawing groups, like the chlorine in chlorobenzene, decrease the reaction rate. alexandonian.com

Table 2: Mechanistic Steps of Friedel-Crafts Acylation

| Step | Description | Kinetic Profile |

|---|---|---|

| 1 | Formation of the acylium ion electrophile | Fast, reversible |

| 2 | Nucleophilic attack by the aromatic ring on the acylium ion | Slow, Rate-Determining Step |

| 3 | Deprotonation to restore aromaticity | Fast |

Energy Profiles and Transition State Analysis of Bond-Forming Reactions

The energy profile of a Friedel-Crafts acylation reaction illustrates the energy changes that occur as reactants are converted into products. The profile features peaks corresponding to transition states and valleys corresponding to intermediates.

Table 3: Illustrative Thermodynamic Data for a Representative Friedel-Crafts Acylation Note: These values are representative for illustrative purposes and are not specific experimental data for the title compound.

| Reaction Coordinate | Species | Relative Enthalpy (ΔH, kcal/mol) |

|---|---|---|

| Reactants | Ar-H + RCO-X + AlCl₃ | 0 |

| Transition State 1 | [Acylium Ion Formation] | +5 to +10 |

| Intermediate 1 | Acylium Ion [RCO]⁺[AlCl₃X]⁻ | +2 to +5 |

| Transition State 2 | [Arenium Ion Formation] | +20 to +30 (Highest Peak) |

| Intermediate 2 | Arenium Ion (Sigma Complex) | +15 to +20 |

| Transition State 3 | [Deprotonation] | +16 to +22 |

| Products | Ar-COR + HX + AlCl₃ | -10 to -20 (Exothermic) |

Mechanistic Studies of Functional Group Interconversions and Derivatization

Despite a comprehensive search of available scientific literature, detailed mechanistic studies focusing specifically on the functional group interconversions and derivatization of this compound are not extensively documented. The reactivity of this molecule is governed by the interplay of its constituent functional groups: a carboxylic acid, a ketone, and a chiral center at the C2 position. The following sections outline the expected reactivity based on fundamental organic chemistry principles, while noting the absence of specific experimental studies on this particular compound in the reviewed literature.

Exploration of Carboxylic Acid Reactivity

The carboxylic acid moiety is a primary site for a variety of chemical transformations. Standard derivatization reactions are anticipated, although specific mechanistic investigations for this compound are not presently available. Key potential reactions include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. The reaction mechanism typically proceeds through protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Amidation: Reaction with amines, often in the presence of a coupling agent to activate the carboxylic acid, would yield the corresponding amide. This is a fundamental transformation in medicinal chemistry and materials science.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halides: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are expected to convert the carboxylic acid to a more reactive acyl chloride, which can then be used to form a variety of other derivatives.

Due to the lack of specific studies, a data table of reaction conditions and yields for these transformations on this compound cannot be provided.

Investigation of Ketone Carbonyl Reactivity and Transformations

The ketone carbonyl group represents another reactive center within the molecule, susceptible to nucleophilic addition and reactions at the adjacent α-carbon. While general reactivity is predictable, specific mechanistic pathways for this compound have not been detailed in the literature. Potential transformations include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This would introduce a second chiral center into the molecule.

Nucleophilic Addition: The ketone carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted to an amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide would replace the carbonyl oxygen with a carbon-carbon double bond.

A data table detailing specific examples of these ketone transformations for the target compound is not available from the reviewed sources.

Design and Synthesis of Novel Analogues and Homologues

The design and synthesis of new molecules based on the this compound scaffold are driven by the goal of understanding and improving its inherent properties. This involves strategic modifications to its core components.

Modification of the Phenyl Substituent at C-2

A variety of analogues with different substituents on the C-2 phenyl ring have been synthesized to explore these effects. The table below summarizes some of these modifications.

| Compound | Modification at C-2 Phenyl Ring | CAS Registry Number |

| 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid | 4-methyl group | 70596-90-6 |

| 4-Chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoic acid | 4-ethyl group | 70596-91-7 |

This table presents examples of modifications to the phenyl substituent at the C-2 position in analogues of this compound. epa.gov

Variations in the Chlorophenyl Ketone Moiety

The chlorophenyl ketone portion of the molecule is another critical area for modification. Changes to the position of the chlorine atom on the phenyl ring or its replacement with other halogens or functional groups can significantly impact the compound's properties. For example, moving the chlorine from the para (4) position to the meta (3) or ortho (2) position can alter the molecule's three-dimensional shape and electronic properties.

The synthesis of such analogues often involves Friedel-Crafts acylation or similar reactions using appropriately substituted benzoyl chlorides or related precursors. orientjchem.orgderpharmachemica.comscholarsresearchlibrary.com The following table details some of the variations in the chlorophenyl ketone moiety that have been explored.

| Compound | Variation in the Ketone Moiety | CAS Registry Number |

| 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid | Chlorine at the 3-position | 52240-20-7 |

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | 3,4-dichloro substitution | Not explicitly provided, synthesized in the study |

This table showcases modifications made to the chlorophenyl ketone part of the butanoic acid core. epa.govmdpi.com

Exploration of Ester and Amide Derivatives

The carboxylic acid group is a prime target for derivatization to esters and amides. These modifications can influence the compound's solubility, membrane permeability, and metabolic stability. The synthesis of esters is typically achieved through esterification reactions with various alcohols, while amides are formed by reacting the carboxylic acid with amines.

For instance, the synthesis of amide derivatives of related butanoic acids has been described, highlighting the potential for creating a diverse library of compounds. researchgate.netmdpi.comsemanticscholar.orgdoaj.org

| Derivative Type | General Structure | Significance of Modification |

| Ester | R-COO-R' | Increased lipophilicity, potential for prodrug design |

| Amide | R-CONR'R'' | Altered hydrogen bonding capacity, potential for improved biological interactions |

This table outlines the general structures and significance of ester and amide derivatives of the this compound core.

Positional Isomerism and Stereochemical Impact on Molecular Function

The precise arrangement of atoms and functional groups within the molecule is fundamental to its function. Both positional isomerism and stereochemistry are critical considerations in the design and evaluation of analogues.

Examination of Regioisomeric Analogues

Regioisomers, which have the same molecular formula but different arrangements of functional groups, can exhibit markedly different activities. In the context of this compound, this includes isomers where the phenyl and oxo groups are at different positions along the butanoic acid chain. For example, 3-oxo-4-phenylbutanoic acid is a regioisomer of the parent 4-oxo-4-phenylbutanoic acid structure. nih.gov

The synthesis of specific regioisomers requires careful selection of starting materials and reaction conditions to control the position of substitution.

| Isomer Name | Structural Difference from Parent Compound | CAS Registry Number |

| 3-Oxo-4-phenylbutanoic acid | Oxo group at C-3, phenyl group at C-4 | 25832-09-1 |

| 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid | Phenyl group at C-3 | Not explicitly provided, CID 4383414 |

This table compares regioisomeric analogues related to the this compound structure. nih.govuni.lu

Stereoisomeric Characterization and Functional Differentiation

The presence of a chiral center at the C-2 position of this compound means that it can exist as two enantiomers (R and S forms). These stereoisomers can have different biological activities due to the stereospecific nature of interactions with biological targets like enzymes and receptors.

The separation and characterization of individual enantiomers are crucial for understanding their distinct pharmacological profiles. While specific studies on the stereoisomeric characterization and functional differentiation of this compound are not detailed in the provided search results, the principles of stereochemistry suggest that the two enantiomers could have different potencies and efficacies. The synthesis of enantiomerically pure forms can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture. The biological evaluation of each enantiomer would be a critical step in any comprehensive SAR study.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The core structure of this compound offers several points for chemical modification, including the 4-chlorophenyl ring, the phenyl ring at the second position, and the butanoic acid chain itself. SAR studies on analogous structures have revealed that even minor alterations to these regions can significantly impact biological activity.

Research into compounds structurally related to this compound has provided valuable insights into how modifications influence their inhibitory potential against certain enzymes. For instance, studies on a series of aryl-substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates as inhibitors of rat liver microsomal retinoic acid metabolizing enzymes have demonstrated clear SAR trends. nih.gov

In this series, the nature of the substituent on the phenyl ring at the 4-position of the butanoate chain was found to be a key determinant of inhibitory potency. While the parent compounds, the 4-oxo-4-phenylbutanoates, generally exhibited poor to moderate inhibitory activity, conversion to the corresponding 1,4-butanediols significantly enhanced their potency. nih.gov This suggests that the reduction of the ketone at the 4-position to a hydroxyl group is a favorable modification for this particular biological target.

Furthermore, the electronic and steric properties of substituents on the aryl ring played a crucial role. Among the 4-oxo-4-phenylbutanoate series, derivatives with electron-donating or halogen substituents displayed varying degrees of inhibition. The most potent inhibitors in both the butanoate and the more active butanediol (B1596017) series were those bearing a 4-iodophenyl or a 4-methoxyphenyl (B3050149) group. nih.gov This indicates that a substituent with a combination of size, lipophilicity, and specific electronic properties at this position is beneficial for activity.

Below is a data table summarizing the inhibitory potency of selected 4-oxo-4-phenylbutanoate and 3-(4-nitrophenyl)-1-aryl-1,4-butanediol analogues against rat liver microsomal retinoic acid metabolizing enzymes. nih.gov

| Compound Type | Aryl Substituent | % Inhibition |

| Methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoate | 4-Iodophenyl | Moderate |

| 3-(4-Nitrophenyl)-1-aryl-1,4-butanediol | 4-Iodophenyl | High (78%) |

| 3-(4-Nitrophenyl)-1-aryl-1,4-butanediol | 4-Methoxyphenyl | High |

Data is based on findings from a study on inhibitors of rat liver microsomal retinoic acid metabolising enzymes. nih.gov

In a related series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, which are analogues of the core scaffold, investigations into their inhibitory effects on kynurenine-3-hydroxylase also revealed important SAR data. These studies identified specific halogen substitutions on the aryl ring as being particularly effective, with 3-chloro and 3-fluoro derivatives showing high potency. nih.gov

A pharmacophore is the three-dimensional arrangement of electronic and steric features that are necessary for a molecule to interact with a specific biological target. Based on the SAR data from analogous compounds, several key pharmacophoric elements can be proposed for the this compound scaffold.

The essential features likely include:

Two Aromatic Rings: The 4-chlorophenyl and the 2-phenyl groups are fundamental to the core structure. Their relative orientation and substitution patterns are critical for target recognition and binding.

A Hydrogen Bond Acceptor: The keto group at the 4-position is a prominent hydrogen bond acceptor. Its presence and accessibility are likely crucial for interaction with the biological target.

A Hydrogen Bond Donor/Acceptor: The carboxylic acid moiety is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This group is often involved in anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.

The precise spatial arrangement of these features is what ultimately determines the biological activity.

Based on the available SAR data for related compounds, several structural features of the this compound scaffold can be highlighted as being particularly important for enzyme inhibition or receptor binding.

The Nature of the Butanoic Acid Chain: The conversion of the 4-oxo group to a hydroxyl group in related compounds significantly increased inhibitory potency against retinoic acid metabolizing enzymes, suggesting that the flexibility and hydrogen-bonding capacity of this part of the molecule are critical. nih.gov The carboxylic acid is also a key interacting group.

Substitution on the Aryl Rings: The presence and position of substituents on both the 4-phenyl and 2-phenyl rings are vital. For example, the 4-chloro substituent on the target compound likely plays a significant role in its electronic properties and how it fits into a binding pocket. In related series, iodo and methoxy (B1213986) groups at the 4-position of the phenyl ring were found to be optimal for the inhibition of retinoic acid metabolism. nih.gov Similarly, 3-chloro and 3-fluoro substitutions were potent in a series of kynurenine-3-hydroxylase inhibitors. nih.gov

Stereochemistry: Although not detailed in the available literature for this specific compound, the stereochemistry at the chiral center (the second carbon of the butanoic acid chain) is likely to have a profound impact on biological activity. Enantiomers often exhibit different potencies and even different pharmacological effects, as one may fit into the biological target's binding site more effectively than the other.

Molecular Interactions and Biological Target Engagement Mechanisms

Investigation of Molecular Targets and Enzyme Inhibition Pathways

The inhibitory activity of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid and its related derivatives has been explored against several key enzymes, revealing intricate mechanisms of action.

Inhibition of Bacterial Menaquinone Biosynthesis Enzymes (e.g., MenB) by this compound and its Analogues

Analogues of this compound have been identified as inhibitors of the bacterial menaquinone (Vitamin K2) biosynthesis pathway, a critical process for electron transport in many pathogenic bacteria. A key target in this pathway is 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).

Research has shown that certain 4-oxo-4-phenylbut-2-enoates, which are structurally related to the subject compound, exhibit their antibacterial and enzyme-inhibitory effects through a unique mechanism involving Coenzyme A (CoA). These compounds are often initially studied as 2-amino-4-oxo-4-phenylbutanoate derivatives, which are unstable in solution. They undergo elimination to form the corresponding 4-oxo-4-phenylbut-2-enoates. These reactive intermediates then form adducts with CoA within the bacterial cell.

The resulting CoA adducts are the actual potent inhibitors of MenB. This mechanism suggests that the parent compounds can act as prodrugs, being converted to the active inhibitory species in situ. The formation of these adducts is crucial for the high-affinity binding to the target enzyme.

The potent inhibition of MenB by the CoA adducts of 4-oxo-4-phenylbut-2-enoates is attributed to specific interactions within the enzyme's active site. The carboxylate group of the CoA adduct is thought to interact with the oxyanion hole of MenB, a conserved structural feature in the crotonase superfamily of enzymes to which MenB belongs. This interaction mimics a transition state of the natural enzymatic reaction, leading to tight binding and inhibition.

Kinetic studies on the CoA adduct of a 4-chloro analogue revealed noncompetitive (mixed) inhibition of MenB. The inhibitory constants (Ki and Ki') for the 4-chloro analogue were determined to be 0.35 µM and 1.6 µM, respectively, indicating a significant affinity for the enzyme.

| Compound | Target Enzyme | Inhibition Type | Ki (µM) | Ki' (µM) |

|---|---|---|---|---|

| 4-Chloro Analogue CoA Adduct | MenB | Noncompetitive (mixed) | 0.35 | 1.6 |

Exploration of Kynurenine-3-Hydroxylase Inhibition Mechanisms by 4-Phenyl-4-oxobutanoic Acid Derivatives

Derivatives of 4-phenyl-4-oxobutanoic acid have been investigated as inhibitors of kynurenine-3-hydroxylase (KMO), also known as kynurenine-3-monooxygenase. KMO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, and its inhibition is considered a potential therapeutic strategy for neurodegenerative diseases.

Structure-activity relationship (SAR) studies have been conducted on this class of compounds to optimize their inhibitory potency. These studies have led to the identification of derivatives with significant inhibitory activity. For instance, the introduction of dichloro substituents on the phenyl ring has been shown to enhance potency. One of the most potent compounds identified in a series of 4-aryl-4-oxobutanoic acid derivatives was (R,S)-3,4-Dichlorobenzoylalanine, which exhibited an IC50 of 0.2 µM. Further structural modifications, such as the introduction of a cyclopropyl (B3062369) linker to create UPF-648, resulted in even more potent inhibition with an IC50 of 40 nM.

| Compound | IC50 |

|---|---|

| m-Nitrobenzoyl alanine (B10760859) (m-NBA) | 0.9 µM |

| (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A) | 0.2 µM |

| UPF-648 | 40 nM |

Analysis of Potential Interactions with Viral Endonucleases or Other Related Enzymes

The structural motif of a 4-oxo-butanoic acid has also been explored in the context of inhibiting viral enzymes, specifically influenza endonuclease. This enzyme is a crucial component of the viral RNA polymerase complex and is responsible for the "cap-snatching" mechanism required for viral transcription.

Mechanistic Characterization of Cellular Processes Modulation

The specific effects of this compound on cellular processes such as the cell cycle, apoptosis, or gene expression have not been extensively detailed in the currently available scientific literature. While studies on structurally related but distinct molecules like 4-phenylbutyric acid have shown effects on these cellular pathways, a direct extrapolation of these mechanisms to this compound cannot be made without specific experimental evidence. Therefore, a detailed mechanistic characterization of how this particular compound modulates cellular processes remains an area for future investigation.

Receptor Binding and Ligand-Target Recognition Studies

There is no available data characterizing the binding affinity or selectivity of this compound for any specific biological receptors. Investigations into structurally similar compounds have occasionally included receptor binding assays. For instance, a metabolite of haloperidol, which shares a 4-(4-chlorophenyl)-4-oxobutyl moiety, has been studied for its affinity to dopamine (B1211576) receptors. However, the distinct structural features of this compound preclude any direct comparison or inference of its receptor binding profile.

In the absence of any identified biological target or receptor for this compound, there are no studies describing conformational changes induced by its binding. Such investigations are contingent upon the prior identification of a specific ligand-target interaction, which has not been reported for this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 4 Chlorophenyl 4 Oxo 2 Phenylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Advanced 2D NMR Techniques for Proton and Carbon Connectivity

While standard 1D ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, 2D NMR experiments are essential for assembling the molecular puzzle. For this compound, techniques such as COSY, HSQC, and HMBC are employed to establish definitive correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the methine proton at the C2 position and the diastereotopic methylene (B1212753) protons at the C3 position. These C3 protons would, in turn, show correlations to the C2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signals of the C2-H, C3-H₂, the phenyl group, and the 4-chlorophenyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

The C2 proton to the carboxylic acid carbon (C1), the C4 carbonyl carbon, and carbons within its attached phenyl ring.

The C3 protons to the C2 carbon, the C4 carbonyl carbon, and potentially the C1' carbon of the 4-chlorophenyl ring.

Protons on the 4-chlorophenyl ring to the C4 carbonyl carbon.

These correlations, summarized in the table below, allow for the unambiguous assignment of every proton and carbon in the molecule.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | -COOH | ~10-12 | ~175-180 | H2, H3 |

| 2 | -CH- | ~4.0-4.5 | ~45-50 | C1, C3, C4, Phenyl C's |

| 3 | -CH₂- | ~3.2-3.8 | ~35-40 | C2, C4, C1' (Chlorophenyl) |

| 4 | -C=O | - | ~195-200 | H2, H3, H2'/H6' (Chlorophenyl) |

| Phenyl | Ar-H | ~7.2-7.4 | ~127-140 | C2 |

| Chlorophenyl | Ar-H | ~7.5 (H3'/5'), ~7.9 (H2'/6') | ~129-139 | C4 |

Determination of Solution-State Conformation and Dynamics

While 2D NMR establishes connectivity, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations, which are critical for determining the molecule's preferred three-dimensional shape, or conformation, in solution. arxiv.org

For a flexible molecule like this compound, NOESY can reveal the spatial proximity of protons that are distant in the bond network. For instance, NOE correlations between the C2 proton and protons on both the phenyl and 4-chlorophenyl rings would indicate the relative orientation of these aromatic groups. The strength of the NOE signals is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative analysis of internuclear distances. This data is invaluable for computational molecular modeling to determine the lowest energy conformations in a given solvent. chemrxiv.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and formula and to deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition. For this compound (C₁₆H₁₃ClO₃), the exact mass can be calculated.

The presence of chlorine is particularly diagnostic in mass spectrometry due to its isotopic signature: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). HRMS would show two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₆H₁₃³⁵ClO₃]⁺ | ³⁵Cl | 288.05532 |

| [C₁₆H₁₃³⁷ClO₃]⁺ | ³⁷Cl | 290.05237 |

Tandem Mass Spectrometry for Structural Fingerprinting and Metabolite Identification

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This process provides a reproducible "structural fingerprint." nih.gov The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving cleavage adjacent to the carbonyl groups.

Key predicted fragmentation pathways include:

Formation of the 4-chlorobenzoyl cation: The most prominent cleavage is expected alpha to the keto group, resulting in a stable acylium ion at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl). This is often the base peak in the spectrum of such compounds. researchgate.net

Loss of the carboxylic acid group: Cleavage can occur with the loss of a carboxyl radical (•COOH), leading to a fragment ion.

McLafferty Rearrangement: If sterically feasible, a rearrangement involving the butanoic acid chain could lead to characteristic neutral losses.

Cleavage of the phenyl group: Loss of the C₂-phenyl group can also occur.

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 288 | [C₁₆H₁₃ClO₃]⁺ | Molecular Ion |

| 270 | [C₁₆H₁₂ClO₂]⁺ | Loss of H₂O |

| 243 | [C₁₅H₁₂ClO₂]⁺ | Loss of •COOH |

| 139 / 141 | [C₇H₄ClO]⁺ | α-cleavage at C3-C4 bond (4-chlorobenzoyl cation) |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of CO from the 4-chlorobenzoyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (if cleavage occurs on the other side) |

Should this compound be studied in biological systems, these distinct fragmentation patterns would be essential for identifying potential metabolites, which might involve modifications like hydroxylation on the aromatic rings or changes to the butanoic acid chain.

X-Ray Crystallography for Solid-State Structure Determination

While NMR and MS define the molecule's structure and connectivity, X-ray crystallography provides an exact picture of its arrangement in the solid state. By diffracting X-rays off a single crystal, a precise 3D model of the molecule can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

Based on crystal structures of similar compounds like 4-oxo-4-phenylbutanoic acid, certain structural features for this compound can be predicted. researchgate.net

Dimer Formation: Carboxylic acids in the solid state almost universally form hydrogen-bonded dimers, where the carboxyl groups of two molecules face each other, creating a stable eight-membered ring. mdpi.com

Molecular Conformation: The butanoic acid chain is flexible. The crystal structure would reveal the specific torsion angles adopted to achieve the most stable packing arrangement.

Aromatic Ring Orientation: The dihedral angles between the phenyl ring at C2 and the 4-chlorophenyl ring at C4 would be precisely determined, showing the degree of twist between these bulky substituents.

Intermolecular Interactions: Besides hydrogen bonding, the crystal packing would be influenced by other weaker interactions, such as π-π stacking between aromatic rings or C-H···O interactions, which collectively stabilize the crystal lattice. researchgate.net

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric groups (e.g., P2₁/c) |

| Primary Interaction | Carboxylic acid O-H···O hydrogen-bonded dimer |

| C=O Bond Length | ~1.20 - 1.22 Å (keto), ~1.23 Å (carboxyl) |

| C-O Bond Length | ~1.31 Å (carboxyl C-OH) |

| C-Cl Bond Length | ~1.74 Å |

The combination of these advanced analytical methods provides a comprehensive and unambiguous structural characterization of this compound, from its fundamental atomic connectivity to its complex three-dimensional arrangement in both solution and solid states.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of a compound. This analysis is typically performed using single-crystal X-ray diffraction. For a molecule like this compound, researchers would investigate various non-covalent interactions, including:

Hydrogen Bonding: The carboxylic acid group (-COOH) is a strong hydrogen bond donor and acceptor. It would be expected to form robust dimeric synthons (R²₂(8) motif) with neighboring molecules through O-H···O=C interactions.

Halogen Bonding: The chlorine atom on the phenyl ring could act as a halogen bond donor, interacting with electronegative atoms like oxygen from carbonyl or carboxyl groups on adjacent molecules.

π-π Stacking: The two phenyl rings (the 2-phenyl group and the 4-chlorophenyl group) could engage in π-π stacking interactions, influencing the packing arrangement.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving aromatic and aliphatic C-H groups as donors and oxygen atoms or phenyl rings as acceptors would also be analyzed to provide a complete picture of the crystal packing.

A comprehensive analysis would involve the generation of Hirshfeld surfaces to visualize and quantify these intermolecular contacts, providing insights into the stability and nature of the crystalline solid.

Polymorphic Studies and Crystalline Form Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study, as different polymorphs can have distinct physical properties. Studies on related compounds, such as 4-oxo-4-phenylbutanoic acid, have revealed the existence of multiple polymorphs.

A polymorphic study for this compound would involve:

Polymorph Screening: Crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate) to isolate different crystalline forms.

Characterization: Using techniques such as Powder X-ray Diffraction (PXRD) to identify unique crystal lattices, Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Structural Solution: Determining the precise atomic arrangement of each polymorph using single-crystal X-ray diffraction.

The comparison of crystal data between different forms, such as unit cell parameters, space group, and packing density, would elucidate the subtle structural differences that give rise to polymorphism.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the specifics of chemical bonding within a molecule.

For this compound, the expected characteristic vibrational modes would include:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretches: Two distinct carbonyl stretching bands would be anticipated. One for the ketone (at the 4-position) and one for the carboxylic acid, typically observed in the 1680–1740 cm⁻¹ range. The exact positions would be sensitive to the strength of hydrogen bonding.

C-Cl Stretch: A band in the fingerprint region of the spectrum corresponding to the carbon-chlorine bond of the chlorophenyl group.

Aromatic C=C and C-H Stretches: Vibrations associated with the two phenyl rings, appearing in the 1400-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H) regions, respectively.

Analysis of shifts in the O-H and C=O stretching frequencies can provide direct evidence and quantitative insights into the strength and nature of hydrogen bonding within the crystal lattice.

While the methodologies are well-established, their specific application to this compound awaits dedicated experimental investigation.

Computational Chemistry and Mechanistic Modeling of 4 4 Chlorophenyl 4 Oxo 2 Phenylbutanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations serve as a powerful tool for understanding the intrinsic properties of 4-(4-chlorophenyl)-4-oxo-2-phenylbutanoic acid at the atomic level. These computational methods allow for the detailed examination of the molecule's electronic structure, which in turn governs its reactivity and spectroscopic characteristics. By employing various levels of theory, researchers can model molecular behavior and predict chemical properties with a high degree of accuracy.

The acidity of this compound, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its behavior in different chemical and biological environments. QM methods can predict pKa values by calculating the Gibbs free energy of the deprotonation reaction. This involves optimizing the geometries of both the protonated and deprotonated forms of the molecule and calculating their respective energies. The choice of the theoretical method and basis set, along with the inclusion of a solvent model, is crucial for obtaining reliable pKa predictions.

Furthermore, this compound can exhibit tautomerism, particularly keto-enol tautomerism, involving the interconversion of the ketone and enol forms. QM calculations can determine the relative stabilities of these tautomers by computing their energies. The equilibrium between the keto and enol forms is influenced by factors such as solvent and substituent effects, and computational modeling can provide valuable insights into these relationships.

| Computational Parameter | Description |

| Theoretical Method | e.g., Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |

| Basis Set | e.g., 6-31G*, 6-311++G(d,p) |

| Solvent Model | e.g., Polarizable Continuum Model (PCM) |

| Predicted Property | Acid Dissociation Constant (pKa), Relative Tautomer Energies |

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the chemical reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. FMO analysis can identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack, thereby providing insights into its reaction mechanisms.

| FMO Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |

QM calculations can simulate the spectroscopic properties of this compound, which can be invaluable for interpreting experimental data and confirming the molecule's structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed. By comparing the calculated shifts with experimental spectra, it is possible to assign the signals to specific atoms in the molecule and gain information about its conformation.

IR Vibrational Frequencies: The infrared (IR) spectrum of the molecule can be simulated by calculating its vibrational frequencies. These calculations help in the assignment of the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of chemical bonds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate how this compound interacts with biological targets, such as proteins and enzymes. These methods provide a detailed view of the binding process at the molecular level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. This method involves sampling a vast number of possible binding poses and scoring them based on their predicted binding affinity. The result is a model of the ligand-receptor complex that highlights the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding energy, which quantifies the strength of the interaction, can also be estimated.

| Docking Output | Description |

| Binding Pose | The predicted 3D orientation of the ligand in the receptor's active site |

| Binding Affinity/Energy | An estimation of the strength of the ligand-receptor interaction |

| Key Interactions | Identification of specific atomic interactions (e.g., hydrogen bonds) |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time and motion. MD simulations allow for the exploration of the conformational flexibility of both the ligand and the receptor upon binding. By simulating the movements of atoms over time, MD can provide a more realistic representation of the binding process and the stability of the ligand-receptor complex. These simulations can reveal the different conformations that the ligand adopts within the active site, providing a deeper understanding of the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on the relationship between the chemical structure of a molecule and its biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features. nih.gov While direct QSAR studies on this compound are not extensively available in the public domain, the methodologies and principles can be effectively illustrated by examining studies on structurally related compounds, such as chalcones, which share a diarylpropanone framework. nih.govacs.orgresearchcommons.orgnih.govresearchcommons.org

QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. nih.gov These models are developed by first calculating a set of molecular descriptors for a series of compounds with known activities. mdpi.com These descriptors, which can be electronic, steric, hydrophobic, or topological in nature, are then used to build a predictive model through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. mdpi.com

The development of a predictive QSAR model for a series of compounds, such as analogs of this compound, would involve several key steps. Initially, a dataset of molecules with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled. For each molecule, a wide array of structural descriptors is then calculated using specialized software.

In studies of related chalcone (B49325) derivatives, a variety of descriptors have been employed to model activities such as antitumor, anti-inflammatory, and larvicidal effects. nih.govacs.orgresearchcommons.orgnih.govresearchcommons.org These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a QSAR study of chalcones as inhibitors of tumor necrosis factor-alpha, descriptors related to the charges on specific carbon atoms and the energies of LUMO+1 and LUMO+2 were found to be significant. researchcommons.orgresearchcommons.org

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar refractivity, and various shape indices.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms. Examples include connectivity indices and kappa shape indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and reactivity of a molecule.

The following interactive table illustrates a hypothetical set of structural descriptors that could be used to develop a QSAR model for a series of butanoic acid derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Analog 1 | 290.5 | 3.2 | 2.5 | -6.8 | -1.5 |

| Analog 2 | 304.7 | 3.5 | 2.8 | -7.0 | -1.7 |

| Analog 3 | 324.8 | 3.9 | 3.1 | -7.2 | -1.9 |

| Analog 4 | 295.3 | 3.3 | 2.6 | -6.9 | -1.6 |

Once the descriptors are calculated, a statistical method is used to build the QSAR model. The goal is to find a statistically significant equation that can accurately predict the biological activity of the compounds in the training set and, more importantly, new compounds not used in the model development (the test set). The predictive power of the model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. researchcommons.orgresearchcommons.org

A well-validated QSAR model not only predicts the activity of new compounds but also provides insights into the key physico-chemical parameters that influence the biological activity. By analyzing the descriptors that are included in the final QSAR equation, researchers can understand which molecular properties are important for the desired biological effect.

The following table summarizes some of the key physico-chemical parameters that are often found to influence the biological activity in QSAR studies of aromatic compounds.

| Parameter | Description | Potential Influence on Activity |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Can influence membrane permeability and binding to hydrophobic pockets in proteins. |

| Hammett Constant (σ) | A measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. | Can affect the electronic properties of the molecule and its ability to participate in electronic interactions with the target. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Can be related to the steric fit of the molecule in the active site of a protein. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Is often correlated with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

By understanding which of these parameters are most influential, medicinal chemists can rationally design new analogs with improved activity. For instance, if a QSAR model for a series of this compound analogs indicated that a higher lipophilicity and the presence of an electron-withdrawing group on the phenyl ring at position 2 are beneficial for activity, new compounds could be synthesized with these features to potentially achieve greater potency.

Future Research Directions and Unexplored Potential of 4 4 Chlorophenyl 4 Oxo 2 Phenylbutanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Technologies

The traditional synthesis of γ-keto acids, such as the parent compound 4-oxo-4-phenylbutanoic acid, often relies on classical methods like the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). While effective, these methods often require stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), leading to significant waste and environmental concerns. Future research should focus on developing more efficient, selective, and sustainable synthetic routes to 4-(4-chlorophenyl)-4-oxo-2-phenylbutanoic acid and its derivatives.

The presence of multiple reactive sites in the precursors to this compound necessitates the development of highly selective catalytic methods. Future research could explore the following avenues:

Catalytic Asymmetric Synthesis: The chiral center at the C2 position of the butanoic acid chain is a key feature of the molecule. The development of catalytic asymmetric methods to control this stereocenter would be of great value, particularly for pharmacological applications where enantiomers often exhibit different biological activities. For instance, asymmetric transfer hydrogenation of precursor γ-keto carboxylic acids using chiral ruthenium catalysts has been shown to produce chiral γ-lactones with high enantioselectivity. rsc.org A similar strategy could be adapted to produce enantiomerically pure forms of the target molecule.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. A recently developed method for the synthesis of γ-ketoacids involves a dual decarboxylative coupling of α-oxo acids and maleic anhydrides, with CO₂ as the only byproduct. acs.org Exploring similar photoredox strategies could lead to a highly efficient and atom-economical synthesis of this compound.

| Potential Catalytic Method | Key Advantages | Research Focus |

| Asymmetric Transfer Hydrogenation | High enantioselectivity, access to single enantiomers. | Development of specific chiral catalysts for the target molecule's precursors. |

| Directed C-H Functionalization | High atom economy, late-stage modification possibilities. | Identification of suitable directing groups and catalyst systems. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, atom economy. | Design of a suitable reaction pathway using readily available precursors. |

The principles of green chemistry are crucial for the development of modern synthetic processes. For the synthesis of this compound, future research should prioritize environmentally benign methods:

Heterogeneous Catalysis: Replacing homogeneous catalysts like AlCl₃ in Friedel-Crafts reactions with solid acid catalysts such as zeolites or sulfated zirconia can simplify product purification and allow for catalyst recycling. researchgate.netrsc.org These catalysts are often more environmentally friendly and can lead to cleaner reaction profiles.

Alternative Solvents and Solvent-Free Reactions: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Research into the use of greener solvents like ionic liquids, deep eutectic solvents, or even water would be highly beneficial. researchgate.net Furthermore, exploring solvent-free reaction conditions, for example using microwave irradiation, could lead to more sustainable processes.

Bio-catalysis: The use of enzymes (biocatalysts) for chemical synthesis offers unparalleled selectivity under mild conditions. Ketoreductases, for example, can be used for the stereoselective reduction of ketones, which could be a key step in an enantioselective synthesis of the target compound. researchgate.net

Advanced Pharmacological Profiling and Target Identification Beyond Known Pathways

While some butanoic acid derivatives have been investigated for their biological activities, the pharmacological profile of this compound remains largely unknown. biointerfaceresearch.comresearchgate.net A systematic exploration of its potential therapeutic applications is a promising area for future research.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. nyu.edu A comprehensive HTS campaign for this compound and a library of its derivatives could uncover novel biological activities.

A hypothetical HTS campaign could be structured as follows:

| Screening Panel | Assay Type | Potential Therapeutic Area | Example Targets |

| Enzyme Inhibition | Biochemical assays | Oncology, Inflammation | Kinases, Proteases, Phosphatases |

| Receptor Binding | Radioligand binding, FRET | CNS disorders, Metabolic diseases | GPCRs, Nuclear receptors |

| Cell-Based Assays | Cell viability, Reporter gene | Infectious diseases, Oncology | Various cellular pathways |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Infectious diseases | Bacteria, Fungi |

Phenotypic screening, which focuses on the effect of a compound on cell or organism physiology, is a powerful approach for discovering first-in-class drugs with novel mechanisms of action. biorxiv.org A phenotypic screen of this compound could reveal unexpected therapeutic potential.

Should a desirable phenotype be observed, the next critical step is target deconvolution to identify the molecular target(s) responsible for the compound's activity. Modern chemoproteomic techniques, such as activity-based protein profiling (ABPP), can be employed to identify the protein binding partners of the compound in a cellular context. biorxiv.org This approach has been successfully used to identify novel targets for covalent inhibitors. biorxiv.org

Integration into Complex Chemical Systems or Materials Science

The potential applications of this compound are not limited to pharmacology. Its unique chemical structure suggests that it could be a valuable building block in materials science. γ-keto acids have been noted for their utility in the plastics industry. google.com

Future research could explore the following possibilities:

Polymer Chemistry: The carboxylic acid functionality could be used for the synthesis of polyesters or polyamides. The bulky phenyl and chlorophenyl groups would likely impart unique properties to the resulting polymers, such as increased thermal stability or altered solubility.

Functional Materials: The molecule could be incorporated into more complex systems to create functional materials. For example, it could be used as a chiral dopant in liquid crystals or as a component in the synthesis of metal-organic frameworks (MOFs).

Surface Modification: The carboxylic acid group can be used to anchor the molecule to various surfaces, allowing for the modification of their properties. For example, it could be used to create hydrophobic or functionalized surfaces on metal oxides or other materials.

Challenges and Opportunities in the Academic Research of Substituted Butanoic Acid Derivatives.

The academic pursuit of substituted butanoic acid derivatives, including γ-keto acids like this compound, is characterized by a distinct set of challenges and a wealth of opportunities that drive innovation in organic synthesis and medicinal chemistry.

Challenges:

One of the foremost challenges lies in the development of efficient and stereoselective synthetic methodologies. The creation of specific stereoisomers of substituted butanoic acids often requires complex, multi-step syntheses or the use of sophisticated and expensive chiral catalysts. researchgate.netrsc.org For γ-keto acids, achieving high yields and enantioselectivities in reactions like asymmetric hydrogenation remains a significant hurdle. ynu.edu.cnrsc.org Researchers are continuously working to develop more economical and robust catalytic systems, for example, using non-precious metals like nickel and zinc, to make these chiral compounds more accessible. ynu.edu.cn

Another challenge is the need for more environmentally benign synthetic routes. Traditional methods, such as Friedel-Crafts reactions for synthesizing aryl keto acids, often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, which generate considerable waste. google.com The development of eco-friendly alternatives, such as magnesium-promoted reductive carboxylation using carbon dioxide, represents a significant step forward but requires further optimization to broaden its applicability and improve yields. organic-chemistry.org

Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds is often lacking. While many derivatives are synthesized and tested, the precise contribution of different substituents to biological activity is not always clear. This gap in knowledge can hinder the rational design of new, more potent, and selective molecules.

Opportunities:

Despite the challenges, the field is rich with opportunities. The structural diversity of substituted butanoic acid derivatives makes them a fertile ground for the discovery of novel therapeutic agents. Their potential to be transformed into a wide array of heterocyclic compounds opens doors to targeting various biological pathways implicated in diseases ranging from cancer to bacterial infections. nih.govmdpi.com The use of butanoic acid derivatives as key intermediates for compounds with anti-inflammatory or antihistamine properties highlights their importance.

The advancement of computational chemistry and molecular modeling presents a significant opportunity for accelerating research in this area. guidechem.com Techniques like Density Functional Theory (DFT) can be used to predict the structural, electronic, and pharmacokinetic properties of new butanoic acid derivatives before their synthesis, allowing for a more targeted and efficient drug discovery process. guidechem.com This in-silico approach helps in prioritizing candidates for synthesis and biological evaluation, saving time and resources.

There is also a growing opportunity to use substituted butanoic acids as versatile building blocks in materials science and catalysis. The functional groups present in these molecules can be used to create polymers, functional materials, or novel organocatalysts. The development of new catalytic reactions where these molecules play a central role is an active area of academic research.

Finally, the exploration of novel biological targets for butanoic acid derivatives is a major opportunity. While some targets like HDAC are known, the full spectrum of their biological interactions is yet to be uncovered. High-throughput screening and chemoproteomics approaches could reveal new protein binding partners and mechanisms of action, potentially leading to first-in-class medicines for a variety of diseases.

Data Tables

Table 1: Potential Research Applications for this compound

| Research Area | Potential Application/Use | Rationale |

|---|---|---|

| Medicinal Chemistry | Precursor for anticancer agents | The chlorophenyl group is common in kinase inhibitors; the γ-keto acid scaffold can be used to synthesize novel heterocycles with potential cytotoxic activity. nih.gov |

| Antimicrobial Drug Discovery | Synthesis of novel anti-infective compounds | Related substituted butanoic acids are used to create pyridazinone and other heterocyclic systems with demonstrated antimicrobial and antifungal properties. mdpi.com |

| Asymmetric Synthesis | Development of chiral building blocks | The molecule contains a key stereocenter; its enantioselective reduction can lead to valuable chiral γ-lactones for the pharmaceutical industry. ynu.edu.cnrsc.org |

| Materials Science | Monomer for functional polymers | The carboxylic acid and ketone functionalities allow for polymerization and modification to create new materials with specific properties. |

Table 2: Key Challenges and Opportunities in Substituted Butanoic Acid Research

| Aspect | Challenges | Opportunities |

|---|---|---|

| Synthesis | - Achieving high stereoselectivity and enantioselectivity. researchgate.netrsc.org - Developing eco-friendly and cost-effective reaction pathways. organic-chemistry.org - Multi-step processes for complex derivatives. | - Discovery of novel catalytic systems (e.g., photoredox, organocatalysis). - Use of CO2 as a C1 building block in carboxylation reactions. organic-chemistry.org - Development of one-pot, multi-component reactions for increased efficiency. |

| Biological Activity | - Limited understanding of structure-activity relationships (SAR). - Off-target effects and potential toxicity. - Overcoming drug resistance mechanisms. | - Exploration of new biological targets through high-throughput screening. - Structure-guided design of potent and selective inhibitors (e.g., for kinases, HDAC). - Application in combination therapies for synergistic effects. |

| Methodology | - Need for expensive catalysts and reagents. - Purification challenges for structurally similar derivatives. | - Integration of computational modeling (DFT) for rational design. guidechem.com - Advanced analytical techniques for structural elucidation. - Automation and high-throughput synthesis to accelerate discovery. |

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanoic acid?

The synthesis typically involves Knoevenagel condensation between 4-chlorobenzaldehyde and a β-keto ester (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation to yield the oxobutanoic acid backbone . For example, methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate is synthesized via similar steps, suggesting analogous pathways for the target compound . Industrial optimization may employ continuous flow reactors to enhance efficiency and purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) for purity assessment, using reverse-phase columns and UV detection .

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .

- X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in spatial arrangement .

Q. How can researchers conduct preliminary biological activity screening?

Initial screening should focus on enzyme inhibition assays (e.g., cyclooxygenase (COX) or kynurenine-3-hydroxylase) due to structural similarities to fluorophenyl analogs showing such activity . Microbial susceptibility testing (e.g., MIC assays against Gram-positive/negative bacteria) is also recommended, as chlorophenyl derivatives often exhibit antimicrobial properties .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability?

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts in the Knoevenagel step to reduce side reactions .

- Solvent systems : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Process intensification : Transition from batch to continuous flow reactors for better temperature control and reproducibility .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Molecular docking studies : Model interactions with COX-2 or bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding affinity .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-enzyme binding .

- Metabolomics : Profile changes in cellular pathways (e.g., arachidonic acid metabolism) post-treatment to identify affected networks .

Q. How do structural modifications influence bioactivity?

- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess effects on enzyme inhibition .

- Backbone alterations : Introduce α,β-unsaturation or heteroatoms (e.g., S instead of O) to modulate reactivity and bioavailability .

- SAR libraries : Synthesize analogs (e.g., 4-(3,5-dichlorophenyl) derivatives) and compare IC₅₀ values in enzyme assays .

Q. How can discrepancies in reported biological activities be resolved?

- Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability .

- Orthogonal validation : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .

- Meta-analysis : Aggregate data from multiple studies to identify trends, using statistical tools (e.g., ANOVA) to account for outliers .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound?

- Detailed reaction logs : Document exact molar ratios, solvent grades, and stirring speeds .

- Cross-lab validation : Collaborate with independent labs to verify yields and purity .

- Open-data sharing : Publish raw NMR/MS spectra in repositories like PubChem or Zenodo for transparency .

Q. Why might biological activity data vary across studies?

- Strain-specific effects : Microbial resistance profiles differ between clinical isolates and lab strains .

- Concentration gradients : Inconsistent stock solution preparation (e.g., DMSO vs. aqueous) alters bioavailability .

- Endpoint selection : Viability assays (MTT vs. ATP luminescence) may yield conflicting results due to differing detection thresholds .

Methodological Resources

- Synthesis Protocols : Adapt protocols for methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate .

- Analytical Standards : Reference purity criteria from 2-Oxo-4-phenylbutanoic acid (e.g., ≥95% by HPLC) .

- Biological Assays : Follow CLSI guidelines for antimicrobial testing to ensure comparability .

Retrosynthesis Analysis